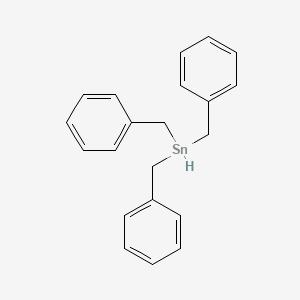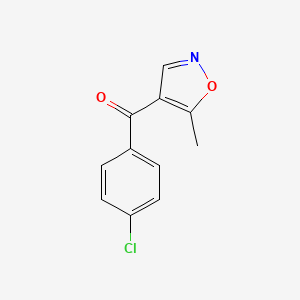
Tribenzylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyltin hydride, also known as tributyltin, is an organotin compound with the chemical formula (C₄H₉)₃SnH. It is a colorless liquid that is soluble in organic solvents and is widely used in organic synthesis as a source of hydrogen atoms. The compound is known for its relatively weak, nonionic bond between tin and hydrogen, which can cleave homolytically, making it a good radical reducing agent .
Métodos De Preparación
Tributyltin hydride can be synthesized by reducing tributyltin oxide with polymethylhydrosiloxane. The reaction is as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ] Another method involves the reduction of tributyltin chloride with lithium aluminium hydride. The hydride is a distillable liquid that is mildly sensitive to air, decomposing to tributyltin oxide .
Análisis De Reacciones Químicas
Tributyltin hydride undergoes various types of reactions, primarily involving radical mechanisms. Some of the notable reactions include:
Barton-McCombie Reaction: This reaction involves the reduction of organic halides to hydrocarbons using tributyltin hydride.
Barton Decarboxylation: This reaction converts carboxylic acids to hydrocarbons.
Dehalogenation: Tributyltin hydride can be used to remove halogens from organic compounds.
Intramolecular Radical Cyclization: This reaction forms cyclic compounds from linear precursors.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) as a radical initiator. The major products formed from these reactions are typically hydrocarbons or other reduced forms of the starting materials .
Aplicaciones Científicas De Investigación
Tributyltin hydride has several applications in scientific research, particularly in organic synthesis. It is used as a hydrogen donor in radical reactions, making it valuable for:
Hydrostannylation Reactions: Adding tin-hydrogen bonds to unsaturated compounds.
Reduction of Organic Halides: Converting halides to hydrocarbons.
Synthesis of Complex Organic Molecules: Facilitating the formation of complex structures through radical mechanisms.
Mecanismo De Acción
The mechanism by which tributyltin hydride exerts its effects involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer to organic radicals. The relatively weak bond strength (74 kcal/mol) of the tin-hydrogen bond makes tributyltin hydride an effective hydrogen donor .
Comparación Con Compuestos Similares
Tributyltin hydride is unique among organotin hydrides due to its relatively weak tin-hydrogen bond, which facilitates radical reactions. Similar compounds include:
Triphenyltin Hydride: Another organotin hydride used in radical reactions.
Tris(trimethylsilyl)silane: A silicon-based hydride used as an alternative to tin hydrides due to its lower toxicity.
Indium Hydrides: Used as radical hydrogen donors in place of tin hydrides.
Tributyltin hydride stands out due to its effectiveness in radical reactions and its relatively simple preparation methods, despite its high toxicity and lipophilicity.
Propiedades
Fórmula molecular |
C21H22Sn |
|---|---|
Peso molecular |
393.1 g/mol |
Nombre IUPAC |
tribenzylstannane |
InChI |
InChI=1S/3C7H7.Sn.H/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;; |
Clave InChI |
HHRCVDKFONJVGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[SnH](CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-1-{4-[(methylamino)methyl]benzyl}pyrrolidin-3-amine](/img/structure/B8406755.png)












![Ethyl 3-[ethoxy(methyl)phosphoryl]-2-fluoropropanoate](/img/structure/B8406850.png)
